4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Overview
Description
Scientific Research Applications
Chemical Synthesis and Characterization
- Mackay and Waigh (1982) discussed the synthesis of thienotetrahydropyridines, including 7-phenyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine, through rearrangement and cyclisation processes (Mackay & Waigh, 1982).
- In another study, X-ray powder diffraction data for a related compound, 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester, was reported by Wang et al. (2017), highlighting its significance as an intermediate in anticoagulant synthesis (Wang et al., 2017).
Biological Activities and Applications
- Ohkubo et al. (1996) synthesized and evaluated novel 4,5,6,7-tetrahydrothieno[3,2-c]pyridines for anticonvulsant activity, showing significant effects against N-methyl-D-aspartate (NMDA)-induced seizures in mice (Ohkubo et al., 1996).
- Romagnoli et al. (2020) explored the antiproliferative activity of 4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives against cancer cell lines, finding specific derivatives that showed promising results in inhibiting cancer cell growth (Romagnoli et al., 2020).
- Bakhite et al. (2014) reported on pyridine derivatives as insecticides, including a study of the toxicity of certain pyridine derivatives against the cowpea aphid, suggesting potential agricultural applications (Bakhite et al., 2014).
- Sudheer and Quraishi (2014) investigated pyridine derivatives as corrosion inhibitors for mild steel, finding that certain compounds showed high inhibition efficiency, indicating potential industrial applications (Sudheer & Quraishi, 2014).
Review and Overview Studies
- Sangshetti et al. (2014) provided a review of the chemical and biological aspects of 4,5,6,7-tetrahydrothieno pyridine analogs, emphasizing their role in drug and drug intermediate synthesis (Sangshetti et al., 2014).
- Madsen et al. (2000) described the discovery of potent glucose-6-phosphatase catalytic site inhibitors based on substituted 4,5,6,7-tetrahydrothieno pyridines, revealing important insights into the structure-activity relationship of these compounds (Madsen et al., 2000).
properties
IUPAC Name |
4-(4-methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NOS/c1-16-11-4-2-10(3-5-11)14-12-7-9-17-13(12)6-8-15-14/h2-5,7,9,14-15H,6,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZMKEDMYYJQGRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3=C(CCN2)SC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80371588 | |
Record name | 4-(4-methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80371588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine | |
CAS RN |
213462-19-2 | |
Record name | 4-(4-methoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80371588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.